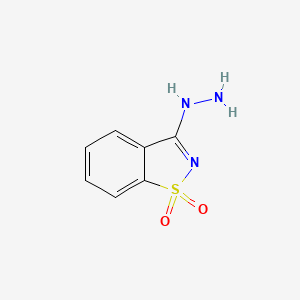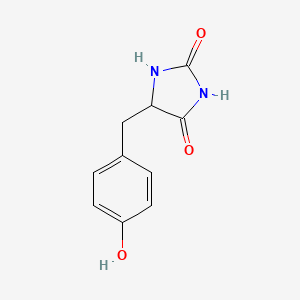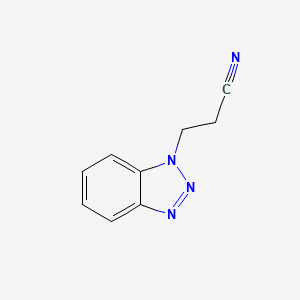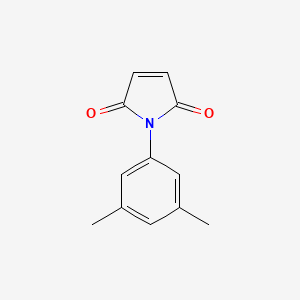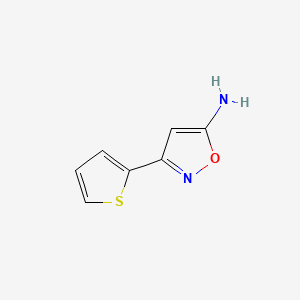
3-(Thiophen-2-yl)isoxazol-5-amine
Vue d'ensemble
Description
3-(Thiophen-2-yl)isoxazol-5-amine is a chemical compound that has attracted the attention of several researchers due to its unique properties and potential applications in various industries such as pharmaceutical, agrochemical, and material science. It is a heterocyclic organic compound .
Synthesis Analysis
A novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine (DMTMIA) Schiff base has been synthesized by condensation of 3,4-dimethyl-5-amine isoxazole with thiophene-2-carboxaldehyde . An improved protocol for the synthesis of isoxazolone derivatives using domino multi-component strategy has also been reported .Molecular Structure Analysis
The molecular formula of 3-(Thiophen-2-yl)isoxazol-5-amine is C7H6N2OS . The molecular weight is 166.2 g/mol . The InChI Key is ZXTCNNQAVDHZHL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Thiophen-2-yl)isoxazol-5-amine include a molecular weight of 166.2 g/mol . It has 4 H-Bond acceptors and 1 H-Bond donor .Applications De Recherche Scientifique
Crystallography and Material Science
The compound has been used in the synthesis of valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate, a complex with interesting crystal structure . The study of such structures can provide valuable insights into the properties of materials and can guide the design of new materials with desired characteristics .
Acetylcholinesterase Inhibitors
Isoxazole derivatives, including those with the thiophen-2-yl group, have been studied as potential acetylcholinesterase inhibitors . These inhibitors are used in the treatment of Alzheimer’s disease, as they can increase the concentration of acetylcholine in the brain, improving nerve signal transmission and memory .
Antifungal Agents
Some derivatives of the compound have shown promising results as antifungal agents . The inhibition rates of certain compounds were found to be significantly better against tested fungi .
Synthesis Methods
The compound has been involved in the development of new synthesis methods. For instance, it has been used in a catalyst-free and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles .
Antimicrobial Activity
Some derivatives of the compound have been synthesized and tested for their antimicrobial activity . The development of new antimicrobial agents is crucial in the fight against drug-resistant pathogens .
Drug Design
The compound and its derivatives have been used in the design of new drugs . The isoxazole core is often used in drug design due to its ability to form stable structures and interact with biological targets .
Mécanisme D'action
Orientations Futures
Isoxazoles, including 3-(Thiophen-2-yl)isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are being actively researched in medicinal chemistry, with a focus on discovering new multi-component reactions or fully exploiting known ones .
Propriétés
IUPAC Name |
3-thiophen-2-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)isoxazol-5-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


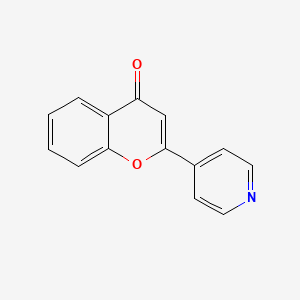



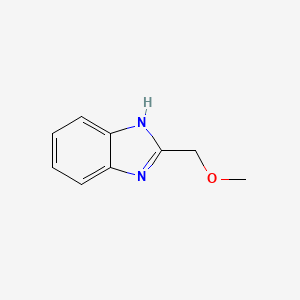

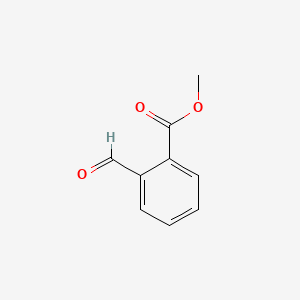
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)

